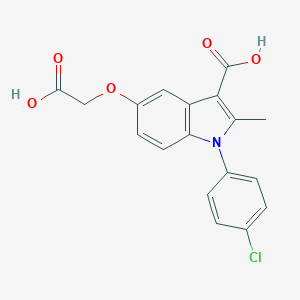
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid, also known as CMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC belongs to the class of indole derivatives and is synthesized through a multi-step process.
科学研究应用
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, this compound has been studied for its potential use as a soil conditioner and water treatment agent.
作用机制
The mechanism of action of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In antiviral studies, this compound has been shown to inhibit viral replication and reduce viral load.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce oxidative stress, improve glucose metabolism, and enhance cognitive function. It has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening studies. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies are needed to evaluate the potential use of this compound as a soil conditioner and water treatment agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, making it a viable compound for various applications. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methyl-1H-indole-3-carboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with methyl isocyanoacetate. The product obtained is then subjected to a series of reactions, including cyclization, hydrolysis, and esterification, to obtain the final product this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for various applications.
属性
分子式 |
C18H14ClNO5 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
5-(carboxymethoxy)-1-(4-chlorophenyl)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO5/c1-10-17(18(23)24)14-8-13(25-9-16(21)22)6-7-15(14)20(10)12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
MSJNKDFYIJCKCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
规范 SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)Cl)C=CC(=C2)OCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)


![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
